molecular formula C8H6ClNO2S B1530682 3-(Cyanomethyl)benzene-1-sulfonyl chloride CAS No. 1545937-52-7

3-(Cyanomethyl)benzene-1-sulfonyl chloride

Cat. No.: B1530682
CAS No.: 1545937-52-7
M. Wt: 215.66 g/mol
InChI Key: UJVGOWVIEWCNEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Cyanomethyl)benzene-1-sulfonyl chloride involves the use of 3-Aminobenzonitrile. The crude product is purified by column chromatography to get the pure 3-cyanobenzene-1-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 . This compound has a structure with four π electrons delocalized over five carbon nuclei, the sixth carbon being saturated with sp3 -hybrid bonds .


Chemical Reactions Analysis

This compound is involved in electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .

Scientific Research Applications

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reactions have been explored using sulfonyl chlorides, including derivatives similar to 3-(Cyanomethyl)benzene-1-sulfonyl chloride, as key reagents. These reactions are crucial for synthesizing diaryl sulfones with almost quantitative yields under ambient conditions. The Lewis acidity of the reaction medium, such as 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, significantly affects the conversion rate, showcasing the role of sulfonyl chlorides in enhancing reactivity and selectivity (Nara, Harjani, & Salunkhe, 2001).

Microwave-Assisted Sulfonylation

Microwave (MW) irradiation has been employed to expedite the solvent-free sulfonylation of benzene and its derivatives using sulfonyl chlorides. This method demonstrates a more active and efficient process under MW irradiation, highlighting the potential of sulfonyl chlorides in green chemistry applications for synthesizing aryl sulfones (Marquié et al., 2001).

Catalysis in Synthesis of Benzimidazoles

Sulfonyl chlorides have been used in catalytic systems for the synthesis of benzimidazole derivatives at room temperature. Ionic liquid catalytic systems, incorporating sulfonyl chloride derivatives, have proven efficient in facilitating the condensation reactions necessary for the synthesis of these heterocyclic compounds, underscoring their utility in medicinal chemistry (Khazaei et al., 2011).

Synthesis of Sulfonated Heterocycles

The use of sulfonyl chlorides is pivotal in the synthesis of sulfonated heterocycles, such as benzoxepines, through visible-light-induced radical cascade cyclizations. These methodologies leverage the reactivity of sulfonyl chlorides under photochemical conditions to construct complex molecular architectures, highlighting their importance in the development of new organic synthesis strategies (Zhou et al., 2021).

Anticancer Compounds Synthesis

Sulfonyl chlorides, by virtue of their reactivity, have been utilized in the synthesis of sulfonamide-based compounds with potential anticancer activities. The ability to introduce sulfonyl groups into bioactive molecules exemplifies the relevance of sulfonyl chlorides in drug discovery and development processes (Abas et al., 2020).

Mechanism of Action

The mechanism of action involves the formation of a σ complex or a benzenium ion. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3 -hybridized carbon .

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(cyanomethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVGOWVIEWCNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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